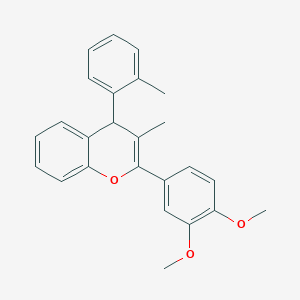

2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene

Beschreibung

2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromen ist eine komplexe organische Verbindung, die zur Klasse der Chromene gehört. Chromene sind bekannt für ihre vielfältigen biologischen Aktivitäten und werden häufig wegen ihrer potenziellen therapeutischen Anwendungen untersucht. Diese spezielle Verbindung weist einen Chromen-Kern auf, der mit Dimethoxyphenyl- und Methylphenyl-Gruppen substituiert ist, was zu ihren einzigartigen chemischen und biologischen Eigenschaften beitragen kann.

Eigenschaften

Molekularformel |

C25H24O3 |

|---|---|

Molekulargewicht |

372.5 g/mol |

IUPAC-Name |

2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene |

InChI |

InChI=1S/C25H24O3/c1-16-9-5-6-10-19(16)24-17(2)25(28-21-12-8-7-11-20(21)24)18-13-14-22(26-3)23(15-18)27-4/h5-15,24H,1-4H3 |

InChI-Schlüssel |

BLUILMSZRZVUTA-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=CC=C1C2C(=C(OC3=CC=CC=C23)C4=CC(=C(C=C4)OC)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromen beinhaltet typischerweise mehrstufige organische ReaktionenDie Reaktionsbedingungen erfordern oft die Verwendung von Katalysatoren, Lösungsmitteln und spezifischen Temperaturkontrollen, um hohe Ausbeuten und Reinheit des Endprodukts zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Fließreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern. Darüber hinaus kann die Optimierung der Reaktionsbedingungen und die Verwendung von Hochdurchsatz-Screenings dazu beitragen, die effektivsten Katalysatoren und Lösungsmittel für die großtechnische Synthese zu identifizieren .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromen hat verschiedene wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.

Biologie: Die potenziellen biologischen Aktivitäten der Verbindung, wie z. B. entzündungshemmende und krebshemmende Eigenschaften, sind von großem Interesse.

Medizin: Es werden Forschungsarbeiten durchgeführt, um sein therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten zu untersuchen.

Wirkmechanismus

Der Wirkmechanismus von 2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromen beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben, indem sie an Enzyme oder Rezeptoren bindet und so deren Aktivität moduliert. Zum Beispiel könnte es bestimmte Enzyme hemmen, die an Entzündungen oder Krebsentwicklung beteiligt sind, was zu therapeutischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound’s potential biological activities, such as anti-inflammatory and anticancer properties, are of significant interest.

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It can be used in the development of new materials and as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(3,4-dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

3,4-Dimethoxyphenethylamin: Ein Analogon mit ähnlichen Strukturmerkmalen, aber unterschiedlichen biologischen Aktivitäten.

2-Phenylbenzimidazole: Verbindungen mit ähnlichen Substitutionssmustern und potenzieller Antitumoraktivität.

Einzigartigkeit

2-(3,4-Dimethoxyphenyl)-3-methyl-4-(2-methylphenyl)-4H-chromen zeichnet sich durch seine einzigartige Kombination von Substituenten aus, die ihm möglicherweise besondere chemische und biologische Eigenschaften verleihen. Seine spezifische Anordnung funktioneller Gruppen kann zu einzigartigen Interaktionen mit molekularen Zielstrukturen führen, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.